4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline)
Beschreibung
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline): is an organic compound with the molecular formula C14H12N4O It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms
Eigenschaften
CAS-Nummer |
170146-28-8 |
|---|---|
Molekularformel |
C16H16N4O |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
4-[5-(4-amino-3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylaniline |
InChI |
InChI=1S/C16H16N4O/c1-9-7-11(3-5-13(9)17)15-19-20-16(21-15)12-4-6-14(18)10(2)8-12/h3-8H,17-18H2,1-2H3 |
InChI-Schlüssel |
FHZCDWIDOJVZNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)N)C)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) typically involves the cyclization of hydrazides with carboxylic acids, aldehydes, or acid chlorides, followed by cyclization of the resulting acylhydrazine using dehydrating agents such as thionyl chloride (SOCl2), phosphoryl chloride (POCl3), or phosphoric anhydride (P4O10) . Another method involves the oxidative cyclization of N-acylhydrazones with oxidizing agents like cerium ammonium nitrate (CAN), bromine (Br2), potassium permanganate (KMnO4), lead (IV) oxide (PbO2), chloramine T, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and hypervalent iodine reagents .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), cerium ammonium nitrate (CAN).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new materials with unique electronic and optical properties .
Biology: Its unique structure allows for interactions with various biological targets, making it a valuable tool in medicinal chemistry .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Industry: In the industrial sector, 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) is used in the production of polymers, dyes, and other materials with specific functional properties .
Wirkmechanismus
The mechanism of action of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole
- 2,5-Bis(4’-aminophenyl)-1,3,4-oxadiazole
- 2,5-Di(p-aminophenyl)-1,3,4-oxadiazole
- 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(benzenamine)
Comparison: Compared to these similar compounds, 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) is unique due to the presence of the 2-methylaniline groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a distinct and valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
